molecular formula C10H10CuO6S2 B15131001 Copper;thiophene-2-carboxylate;dihydrate

Copper;thiophene-2-carboxylate;dihydrate

Cat. No.: B15131001
M. Wt: 353.9 g/mol
InChI Key: YHVUENWKBOTATJ-UHFFFAOYSA-L
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Description

Copper(I) thiophene-2-carboxylate hydrate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its use as a reagent in various organic synthesis reactions, particularly in promoting the Ullmann reaction between aryl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(I) thiophene-2-carboxylate hydrate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide in the presence of a suitable solvent such as toluene. The reaction mixture is typically refluxed for several hours to ensure complete reaction . Another method involves dissolving thiophene in dimethylformamide, adding chloromethane, and then introducing copper(I) chloride to the mixture .

Industrial Production Methods

Industrial production of Copper(I) thiophene-2-carboxylate hydrate often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Copper(I) thiophene-2-carboxylate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with Copper(I) thiophene-2-carboxylate hydrate include aryl halides, copper powder, and various solvents like dimethyl sulfoxide and toluene. The reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving Copper(I) thiophene-2-carboxylate hydrate include coupled aryl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Copper(I) thiophene-2-carboxylate hydrate involves its ability to mediate cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by acting as a catalyst in the Ullmann reaction. The copper center in the compound interacts with the aryl halides, promoting their coupling to form the desired products .

Comparison with Similar Compounds

Similar Compounds

  • Copper(I) acetate
  • Copper(I) bromide
  • Copper(I) chloride

Uniqueness

Copper(I) thiophene-2-carboxylate hydrate is unique due to its specific coordination with thiophene-2-carboxylic acid, which imparts distinct reactivity and selectivity in organic synthesis reactions. Its ability to promote the Ullmann reaction at ambient temperatures sets it apart from other copper(I) compounds .

Properties

Molecular Formula

C10H10CuO6S2

Molecular Weight

353.9 g/mol

IUPAC Name

copper;thiophene-2-carboxylate;dihydrate

InChI

InChI=1S/2C5H4O2S.Cu.2H2O/c2*6-5(7)4-2-1-3-8-4;;;/h2*1-3H,(H,6,7);;2*1H2/q;;+2;;/p-2

InChI Key

YHVUENWKBOTATJ-UHFFFAOYSA-L

Canonical SMILES

C1=CSC(=C1)C(=O)[O-].C1=CSC(=C1)C(=O)[O-].O.O.[Cu+2]

Origin of Product

United States

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